![molecular formula C19H12ClFN2O2S2 B380080 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide CAS No. 371132-61-5](/img/structure/B380080.png)

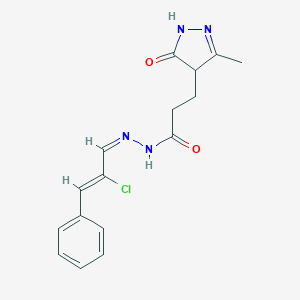

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide” is a complex organic compound . The compound is synthesized by reacting two precursors under Hantzsch thiazole synthesis conditions .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . The reaction is carried out by refluxing a mixture of these two compounds in ethanol solvent in the absence of a catalyst .

Molecular Structure Analysis

The molecular structure of this compound includes a 3-chloro-4-fluorophenyl moiety, a 1,3-thiazol-2-yl moiety, and a 6-methoxy-1-benzothiophene-2-carboxamide moiety . The presence of chlorine and fluorine in the molecule has been confirmed by isotopic peak analysis .

Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of gefitinib, a drug used in the treatment of certain types of cancer . It has also been used in the synthesis of new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its boiling point is approximately 487.3°C at 760 mmHg . The presence of chlorine in the molecule has been confirmed by isotopic peak analysis .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized derivatives of benzothiophene carboxamides, investigating their potential as antimicrobial agents. For instance, new series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and evaluated for their anti-microbial activity, showcasing the versatility of benzothiophene derivatives in developing antimicrobial compounds (Spoorthy et al., 2021). Additionally, compounds synthesized from 3-chloro-1-benzothiophene-2-carbonyl chloride have been explored for their antibacterial and antifungal activity, demonstrating the significance of structural modifications in enhancing antimicrobial efficacy (Naganagowda & Petsom, 2011).

Anti-inflammatory Activity

Research has also delved into the anti-inflammatory potential of benzothiophene carboxamide derivatives. For example, a study synthesized novel thiophenes showing significant in-vitro anti-inflammatory activity, highlighting the chloro functional group's importance in the anti-inflammatory action (Deka et al., 2012).

Fluorescence and Sensing Applications

Benzothiophene derivatives have been explored for their fluorescence properties and potential sensing applications. A study on benzothiazole-based aggregation-induced emission luminogens (AIEgens) showed that these compounds could serve as highly sensitive probes for physiological pH sensing, indicating the broad applicability of benzothiophene derivatives in fluorescent probes and sensors (Li et al., 2018).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available literature, compounds with similar structures have been found to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Safety and Hazards

properties

IUPAC Name |

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFN2O2S2/c1-25-12-6-7-13-15(8-12)27-17(16(13)20)18(24)23-19-22-14(9-26-19)10-2-4-11(21)5-3-10/h2-9H,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUIWCYVFKTFKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B380000.png)

![N'-(3-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380002.png)

![N'-(3-bromobenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380005.png)

![N'-[3-(benzyloxy)benzylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380006.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B380009.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B380012.png)

![(2-{(Z)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B380013.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B380017.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B380019.png)

![N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380026.png)

![2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B380027.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B380030.png)